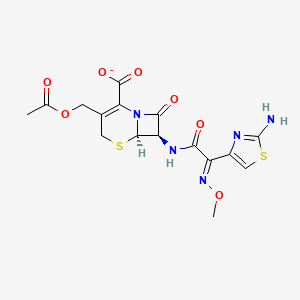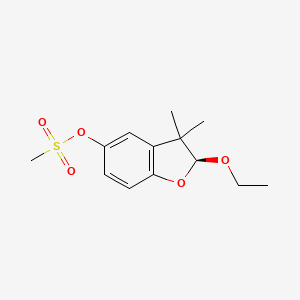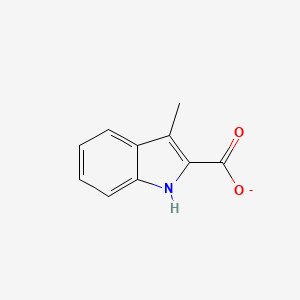
3-Methyl-2-indolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-indolate is an indolecarboxylate obtained by deprotonation of the carboxy group of 3-methyl-2-indolic acid; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 3-methyl-2-indolic acid.
Applications De Recherche Scientifique
Plant Secondary Metabolites and Interactions with Pests and Pathogens
- Indole glucosinolates, derivatives of 3-Methyl-2-indolate, play a vital role in the biological interactions between cruciferous plants and natural enemies like herbivorous insects and pathogens. Gene families CYP81Fs and IGMTs are responsible for modifications of these glucosinolates in Arabidopsis, crucial for plant defense mechanisms (Pfalz et al., 2011).
Chemical Properties and Biological Applications
- Isatin, containing the indole nucleus, is notable for its various biological effects, including antimicrobial, antitubercular, and anticancer activities. It serves as a significant synthetic substrate for creating diverse chemical entities, some of which have emerged as drugs (Nath et al., 2020).
Synthetic Chemistry and Pharmaceutical Applications
- The catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles has been used for synthesizing chiral indole-derived tetrahydroquinolines, which are structurally diverse and significant for pharmaceutical development (Dai et al., 2016).
Potential for Novel Drug Development
- Studies have identified compounds like lidorestat, a derivative of 3-methyl-2-indolate, as potent and selective inhibitors for aldose reductase, showing promise for treating chronic diabetic complications (Van Zandt et al., 2005).
Role in Indole-3-Acetic Acid Derivatives
- Aminoethyl-substituted indole-3-acetic acids, derivatives of 3-methyl-2-indolate, are used for creating novel research tools like immobilized forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).
Corrosion Inhibition Properties
- Derivatives of 3-methyl-2-indolate, specifically 3-amino alkylated indoles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial applications (Verma et al., 2016).
Propriétés
Nom du produit |
3-Methyl-2-indolate |
|---|---|
Formule moléculaire |
C10H8NO2- |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1 |
Clé InChI |
NCXGWFIXUJHVLI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





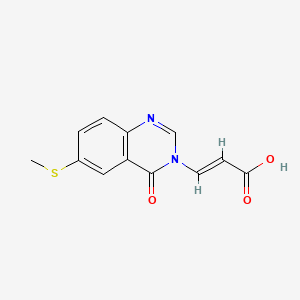
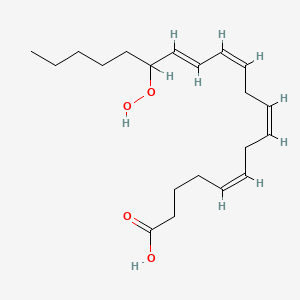
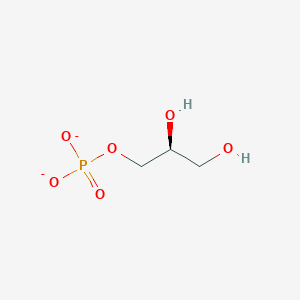
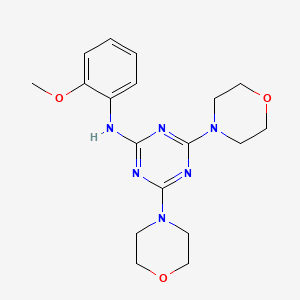
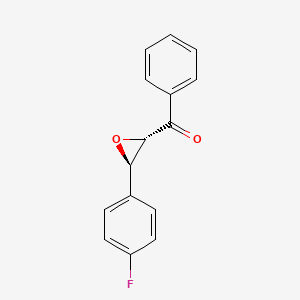
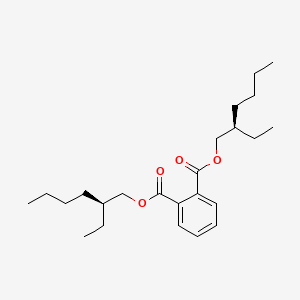
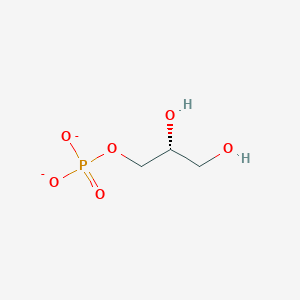
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
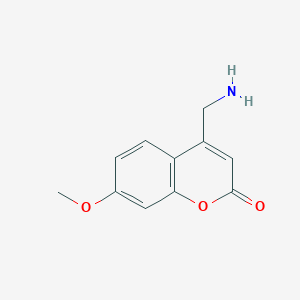
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
